

Application Notes: Astrophloxine Staining for Post-Mortem Brain Tissue

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Compound of Interest

Compound Name: *Astrophloxine*

Cat. No.: *B1141265*

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Introduction

"**Astrophloxine**" is not a recognized standard term for a specific histological stain. However, based on the likely intent to stain astrocytes with a fluorescent red dye, this protocol outlines a method using a common fluorescent stain for astrocytes, Sulforhodamine 101, which provides a vibrant red fluorescence. Astrocytes are glial cells crucial for central nervous system homeostasis, and their visualization is essential in neuroscience research. This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) or cryosectioned post-mortem human brain tissue.

Sulforhodamine 101 is a water-soluble fluorescent dye that has been shown to be selectively taken up by astrocytes in both live and fixed tissue. In post-mortem tissue, it can be used to visualize astrocyte morphology and distribution. This method provides a direct fluorescence staining approach, which can be simpler and faster than immunohistochemistry.

Principle of the Method

This protocol is based on the direct application of a Sulforhodamine 101 solution to prepared brain tissue sections. The dye selectively accumulates in astrocytes, allowing for their visualization using fluorescence microscopy. The procedure involves deparaffinization and rehydration of FFPE sections or thawing and fixation of cryosections, followed by incubation with the fluorescent dye, washing, and mounting for imaging.

Experimental Protocol

I. Materials and Reagents

- Tissue: Formalin-fixed, paraffin-embedded (FFPE) or frozen post-mortem human brain tissue sections (10-20 μm thick).
- Reagents for FFPE tissue:
 - Xylene
 - Ethanol (100%, 95%, 70%)
 - Deionized water
- Reagents for Frozen tissue:
 - Phosphate-buffered saline (PBS), pH 7.4
 - 4% Paraformaldehyde (PFA) in PBS
- Staining Solution:
 - Sulforhodamine 101
 - Dimethyl sulfoxide (DMSO)
 - PBS, pH 7.4
- Washing Buffer:
 - PBS, pH 7.4
- Mounting Medium:
 - Aqueous mounting medium with antifade (e.g., containing DAPI for counterstaining)
- Equipment:

- Coplin jars or staining dishes
- Coverslips
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

II. Reagent Preparation

- **Sulforhodamine 101 Stock Solution (1 mM):** Dissolve 0.63 mg of Sulforhodamine 101 in 1 mL of DMSO. Store in small aliquots at -20°C, protected from light.
- **Working Staining Solution (1 µM):** Dilute the 1 mM stock solution 1:1000 in PBS. For example, add 1 µL of 1 mM Sulforhodamine 101 stock solution to 1 mL of PBS. Prepare this solution fresh before each use.

III. Staining Procedure

A. For FFPE Sections:

- **Deparaffinization:**
 - Immerse slides in Xylene: 2 changes, 5 minutes each.
 - Immerse in 100% Ethanol: 2 changes, 3 minutes each.
 - Immerse in 95% Ethanol: 1 change, 3 minutes.
 - Immerse in 70% Ethanol: 1 change, 3 minutes.
- **Rehydration:**
 - Rinse in deionized water for 5 minutes.

B. For Frozen (Cryostat) Sections:

- **Thawing and Fixation:**
 - Allow slides to air dry at room temperature for 30 minutes.

- Fix the sections by immersing in 4% PFA in PBS for 15 minutes at room temperature.
- Wash with PBS: 3 changes, 5 minutes each.

C. Staining:

- Incubation:
 - Carefully blot excess PBS from around the tissue section.
 - Apply the 1 μ M Sulforhodamine 101 working solution to completely cover the tissue section.
 - Incubate for 10-20 minutes at room temperature in a dark, humidified chamber.
- Washing:
 - Gently rinse off the staining solution with PBS.
 - Wash the slides in PBS: 2 changes, 5 minutes each, with gentle agitation.

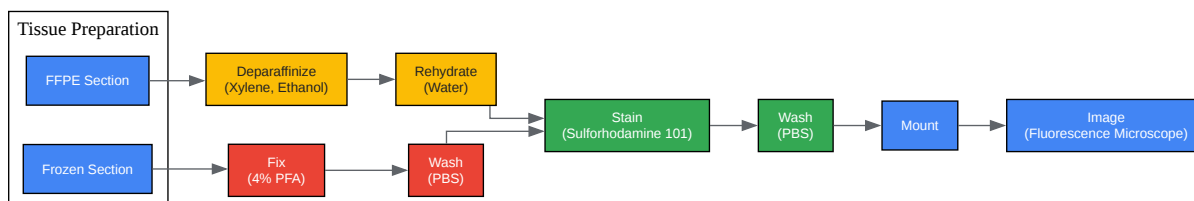
D. Mounting and Imaging:

- Mounting:
 - Carefully remove excess PBS.
 - Apply a drop of aqueous mounting medium (with or without DAPI) to the tissue section.
 - Place a coverslip over the tissue, avoiding air bubbles.
 - Seal the edges of the coverslip with nail polish if desired for long-term storage.
- Imaging:
 - Visualize the stained sections using a fluorescence microscope.
 - Use a filter set appropriate for red fluorescence (e.g., excitation ~580 nm, emission ~605 nm).

Data Presentation

Parameter	Recommended Value	Notes
Tissue Section Thickness	10-20 μm	Thicker sections may increase background fluorescence.
Fixation (Frozen)	4% PFA for 15 min	Over-fixation can sometimes affect staining intensity.
Sulforhodamine 101 Conc.	1 μM	Concentration can be optimized (0.5-5 μM) based on tissue type.
Incubation Time	10-20 minutes	Longer incubation may increase background.
Excitation Wavelength	~580 nm	Consult the specifications of the specific fluorophore and microscope.
Emission Wavelength	~605 nm	Consult the specifications of the specific fluorophore and microscope.

Visualization



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Caption: Workflow for **Astrophloxine** (Sulforhodamine 101) staining of post-mortem brain tissue.

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